
3'-Deoxysappanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3'-deoxysappanol is a homoisoflavonoid that is 3,4-dihydro-2H-1-benzopyran substituted by hydroxy groups at positions 3, 4 and 7 and a (4-hydroxyphenyl)methyl group at position 3 respectively (the 3R,4S-stereoisomer). It has been isolated from Caesalpinia sappan. It has a role as a plant metabolite. It is a homoisoflavonoid and a polyphenol.
Scientific Research Applications
Hair Growth Promotion
3-Deoxysappanchalcone (3-DSC), a derivative of 3'-Deoxysappanol, has been found to promote the proliferation of human hair follicle dermal papilla cells (HDPCs) and stimulate hair growth in C57BL/6 mice. This effect is achieved through the modulation of WNT/β-Catenin and STAT signaling pathways. In the study, 3-DSC showed effects similar to Tofacitinib, a JAK inhibitor, in promoting phosphorylation of β-catenin and transcriptional activation of the T-cell factor. It also influenced interleukin-6 (IL-6) pathways and affected the expression of cyclin-dependent kinase-4 (Cdk4), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF) (Kim et al., 2016).
Radiochemical Synthesis
3′-Deoxy-3′-[18F]fluorothymidine ([18F]FLT), synthesized using nucleophilic fluorination catalyzed by protic solvent, shows improved radiochemical yield. This compound, derived from 3'-Deoxysappanol, is significant in medical imaging and diagnostics. The study optimized conditions for automated synthesis and found that [18F]FLT synthesized under these conditions was stable for 6 hours (Lee et al., 2007).
Cancer Cell Treatment
3-Deoxysappanchalcone has been shown to induce ROS-mediated apoptosis and cell cycle arrest in human esophageal cancer cells. This process is mediated through the JNK/p38 MAPK signaling pathway, influenced by reactive oxygen species (ROS). The study indicated that 3-DSC could be a promising therapeutic candidate for esophageal cancer, as it triggers apoptosis and cell cycle arrest, ER stress, MMP loss, and multi-caspase activity (Kwak et al., 2021).
properties
Molecular Formula |
C16H16O5 |
|---|---|
Molecular Weight |
288.29 g/mol |
IUPAC Name |
(3R,4S)-3-[(4-hydroxyphenyl)methyl]-2,4-dihydrochromene-3,4,7-triol |
InChI |
InChI=1S/C16H16O5/c17-11-3-1-10(2-4-11)8-16(20)9-21-14-7-12(18)5-6-13(14)15(16)19/h1-7,15,17-20H,8-9H2/t15-,16+/m0/s1 |
InChI Key |
IYAYKNOVHBOSPH-JKSUJKDBSA-N |
Isomeric SMILES |
C1[C@@]([C@H](C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)O)(CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



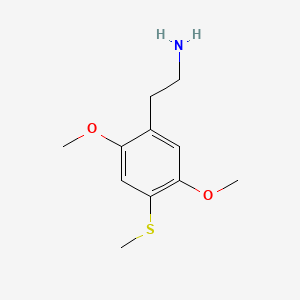
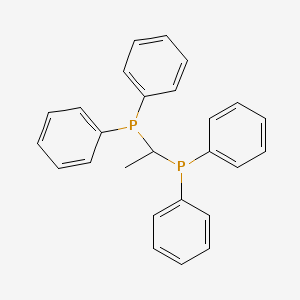

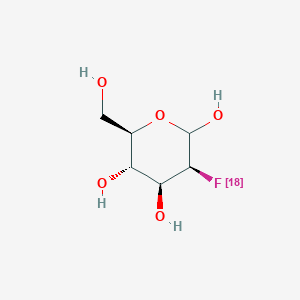
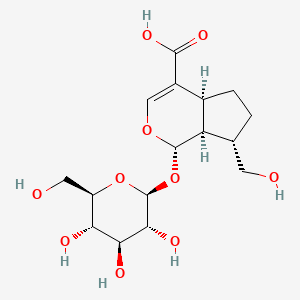
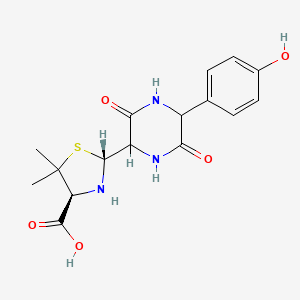
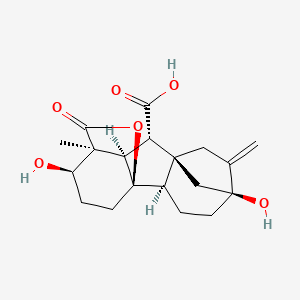



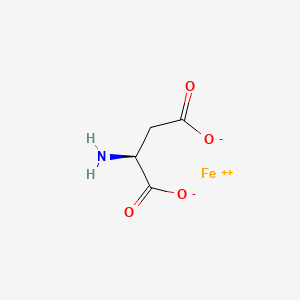
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)
![(3aR,4R,6E,10E,11aR)-4-hydroxy-6,10-dimethyl-3-methylene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253454.png)
